5-Methyl-2-nitrobenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

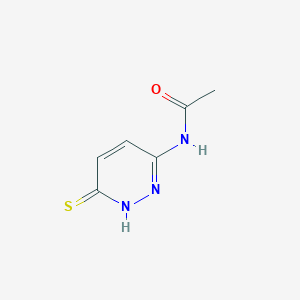

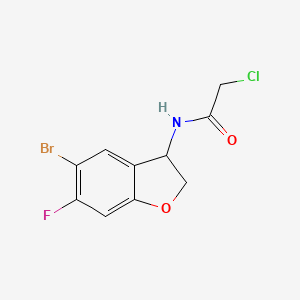

5-Methyl-2-nitrobenzene-1-sulfonamide is a chemical compound with the CAS Number: 2535-68-4 . It has a molecular weight of 216.22 and is typically in powder form .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-nitrobenzene-1-sulfonamide can be represented by the SMILES notation:O=S(C1=CC(C)=CC=C1N+=O)(N)=O . This indicates the presence of a sulfonamide group attached to a nitrobenzene ring. Physical And Chemical Properties Analysis

5-Methyl-2-nitrobenzene-1-sulfonamide is a powder at room temperature . It has a melting point of 159-160 degrees Celsius .Applications De Recherche Scientifique

Catalytic Performance in Asymmetric Reactions

The compound has been utilized in the field of asymmetric synthesis, such as in the direct asymmetric aminoxylation of aldehydes. A study highlighted the use of a binaphthyl-based amino sulfonamide catalyst for achieving high enantioselectivity and yield in the aminoxylation process, showcasing its application in synthesizing optically active compounds (T. Kano, A. Yamamoto, K. Maruoka, 2008).

Advancements in Organic Synthesis

Research has shown the compound's role in the development of new synthetic methodologies. For example, paired electrochemical methods have been developed using nitrobenzene derivatives and arylsulfinic acids to synthesize sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols, highlighting the versatility of nitrobenzene derivatives in organic synthesis (B. Mokhtari, D. Nematollahi, H. Salehzadeh, 2018).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of nitrobenzene sulfonamides have been explored for their potential as muscarinic antagonists and for their pro-apoptotic effects in cancer cells. Studies have synthesized and evaluated various sulfonamide derivatives for their anti-cancer activities, demonstrating their potential in drug discovery and development (P. Evans, A. T. L. Lee, E. J. Thomas, 2008; A. Cumaoğlu, S. Dayan, A. O. Agkaya, Z. Ozkul, N. Ozpozan, 2015).

Antimicrobial and Antileishmanial Research

Nitrobenzene sulfonamide derivatives have also been studied for their antimicrobial and antileishmanial activities. Compounds containing nitrobenzene and sulfonamido moieties have shown significant leishmanicidal effects, suggesting their potential use in treating leishmaniasis (M. Dea-Ayuela, E. Castillo, M. González-Álvarez, C. Vega, M. Rolón, F. Bolás‐Fernández, J. Borrás, M. E. González-Rosende, 2009).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of 5-Methyl-2-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

5-Methyl-2-nitrobenzene-1-sulfonamide interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Methyl-2-nitrobenzene-1-sulfonamide. For instance, the pH level could affect the protonation state of the compound, which is crucial for its interaction with carbonic anhydrase .

Propriétés

IUPAC Name |

5-methyl-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUWFBJSKVGMSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-nitrobenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)

![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)

![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)